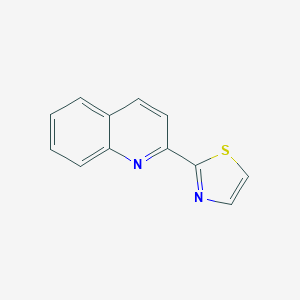

2-(1,3-Thiazol-2-yl)quinoline

Descripción

2-(1,3-Thiazol-2-yl)quinoline is a heterocyclic compound comprising a quinoline core substituted at the 2-position with a 1,3-thiazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of both quinoline (e.g., antimalarial, anticancer properties) and thiazole (e.g., antimicrobial, kinase inhibition) motifs .

Propiedades

IUPAC Name |

2-quinolin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMRBVMIIFJGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320507 | |

| Record name | 2-quinolin-2-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93472-35-6 | |

| Record name | 2-quinolin-2-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)quinoline typically involves the reaction of quinoline with thiazole derivatives under specific conditions. One common method is the condensation reaction between quinoline and 2-aminothiazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(1,3-Thiazol-2-yl)quinoline can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1,3-Thiazol-2-yl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted quinolines, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

Biology: The compound exhibits antioxidant, antimicrobial, and antitumor properties , making it valuable in biological research.

Medicine: It has shown promise as a lead compound for the development of new drugs targeting various diseases.

Industry: Its applications extend to the manufacture of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

The mechanism by which 2-(1,3-Thiazol-2-yl)quinoline exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, leading to modulation of biological processes such as cell growth, apoptosis, and oxidative stress.

Comparación Con Compuestos Similares

Benzimidazole-Quinoline Derivatives

Example: 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline ()

- Structural Differences : Replaces thiazole with a benzimidazole ring (fused benzene-imidazole). The benzimidazole system has two nitrogen atoms, enabling stronger hydrogen bonding compared to thiazole’s single nitrogen.

- Synthesis : Prepared via Vilsmeier-Haack formylation followed by condensation with o-phenylenediamine derivatives (moderate yields: ~50–60%) .

- Properties: Higher molecular weight (e.g., C₁₆H₁₀ClN₃: 279.7 g/mol) and altered solubility due to benzimidazole’s polarity. 13C NMR shows distinct peaks at δ 158.4 (C=N) and δ 149.1 (quinoline C2) .

Triazole-Linked Quinoline-Thiazolidinediones

Example: (E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione ()

- Structural Differences : Incorporates a 1,2,3-triazole ring linked via a thioether bridge. The triazole enhances π-π stacking and click chemistry compatibility.

- Synthesis : Utilizes propargylation and copper-catalyzed azide-alkyne cycloaddition (click chemistry), achieving yields >70% .

- Properties : Extended conjugation reduces bandgap (UV-vis redshift) and improves metabolic stability.

Oxadiazole-Quinoline Derivatives

Example: 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline ()

- Structural Differences : Substituted with 1,2,4-oxadiazole, which is oxygen-rich and electron-deficient.

- Synthesis : Formed via cyclization of amidoximes with carboxylic acid derivatives.

- Properties : Higher oxidative stability compared to thiazole. IR spectra show C-O-C stretches at ~1250 cm⁻¹ .

- Bioactivity : Oxadiazoles are protease inhibitors and antimicrobial agents due to their electron-withdrawing nature .

Imidazole-Quinoline Derivatives

Example: 8-(1H-imidazol-2-yl)quinoline ()

- Structural Differences : Imidazole replaces thiazole, offering two adjacent nitrogen atoms for stronger hydrogen bonding.

- Properties : Lower logP (increased hydrophilicity) compared to thiazole derivatives. Molecular weight: 275.2 g/mol (C₁₁H₁₂Cl₂N₂S) .

- Bioactivity: Imidazole-quinolines target histamine receptors and microbial enzymes .

Comparative Analysis Table

Discussion of Key Findings

- Electronic Effects: Thiazole’s sulfur atom increases electron density at the quinoline 2-position, enhancing metal-binding capacity compared to oxadiazole or triazole derivatives.

- Synthetic Accessibility : Triazole-linked compounds benefit from high-yielding click chemistry, whereas benzimidazole synthesis suffers from moderate yields due to multi-step condensation .

- Biological Performance : Thiazole’s sulfur may confer unique antimicrobial properties, while benzimidazole and triazole derivatives excel in targeting nucleic acids or enzymes, respectively.

Actividad Biológica

2-(1,3-Thiazol-2-yl)quinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of Biological Activity

The compound 2-(1,3-Thiazol-2-yl)quinoline has been investigated for its potential as a glucose transporter inhibitor . Specifically, it has shown promise in inhibiting the glucose transporter 1 (GLUT1), which plays a crucial role in glucose metabolism in cancer cells. Inhibition of GLUT1 may lead to reduced glucose uptake in tumor cells, thereby inducing apoptosis and limiting tumor growth .

The mechanism by which 2-(1,3-Thiazol-2-yl)quinoline exerts its biological effects primarily involves the following pathways:

- GLUT1 Inhibition : By targeting GLUT1, the compound disrupts glucose transport across cell membranes. This is particularly relevant in cancer biology, where increased glucose uptake is often observed .

- Antimycobacterial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity against Mycobacterium species. The structure-activity relationship (SAR) studies suggest that modifications in the quinoline structure can enhance activity against tuberculosis .

Inhibition of Photosynthetic Electron Transport

A study evaluated the activity of various substituted quinoline compounds, including derivatives related to 2-(1,3-Thiazol-2-yl)quinoline. The results indicated that certain compounds demonstrated effective inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. The most active compound showed an IC50 value of 7.5 μmol/L, highlighting the potential for these compounds in agricultural applications .

Antimycobacterial Properties

In a series of experiments involving substituted quinoline derivatives, several compounds were tested against mycobacterial species. Notably, some derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide. These findings suggest that 2-(1,3-Thiazol-2-yl)quinoline and its analogs could serve as leads for developing new antimycobacterial agents .

Data Tables

| Activity | Compound | IC50 Value (μmol/L) | Notes |

|---|---|---|---|

| GLUT1 Inhibition | 2-(1,3-Thiazol-2-yl)quinoline | Not specified | Potential treatment for cancer |

| Photosynthetic Electron Transport | N-benzyl-2-naphthamide | 7.5 | Effective in spinach chloroplasts |

| Antimycobacterial Activity | Various Substituted Quinoline | Varied | Higher activity than standard tuberculosis drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.